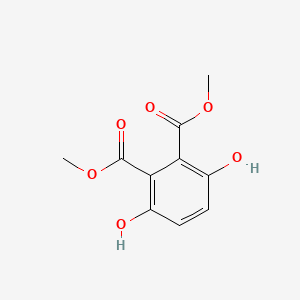![molecular formula C7H8BrN3 B14012407 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold, which is known for its rigidity and three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane moiety can serve as a bioisostere for para-substituted benzene rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic hydrocarbon. The reaction conditions often require the use of photoredox catalysis or transition-metal-free multi-component reactions to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled synthesis of bicyclo[1.1.1]pentane derivatives. The use of light-mediated reactions and radical initiators can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical-mediated transformations, such as radical addition or cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) or photoredox catalysts.
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized or reduced triazole derivatives, and bicyclo[1.1.1]pentane-containing compounds with different functional groups .
Aplicaciones Científicas De Investigación
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and three-dimensional structure of the bicyclo[1.1.1]pentane core make it useful in the design of novel materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole involves its interaction with molecular targets through its triazole ring and bicyclo[1.1.1]pentane core. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that enhances binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds mimic ortho/meta-substituted arenes and have similar applications in medicinal chemistry.
Bicyclo[1.1.1]pentane-Containing Lipoxin B4 Analogues: These analogues are used in the study of inflammation and immune responses.
Bicyclo[1.1.1]pentane-Embedded Porphyrinoids: These compounds are used in materials science and catalysis.
Uniqueness: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is unique due to its combination of a bicyclo[1.1.1]pentane core and a triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, including drug design, materials science, and chemical biology .
Propiedades
Fórmula molecular |
C7H8BrN3 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-11(10-9-6)7-1-5(2-7)3-7/h4-5H,1-3H2 |
Clave InChI |
QESNEEAZQGXGTH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)N3C=C(N=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


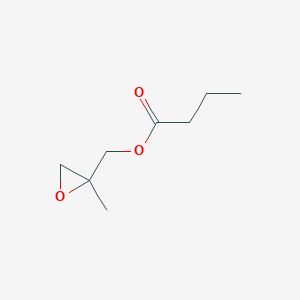
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
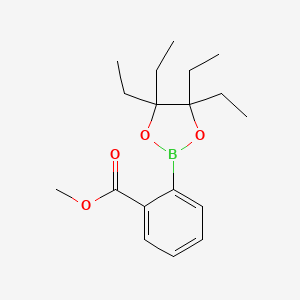
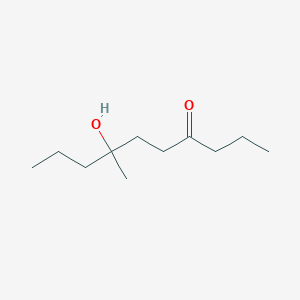
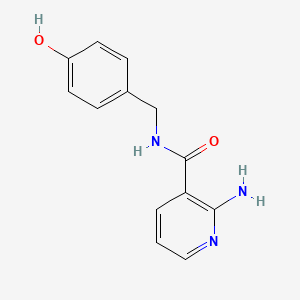
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
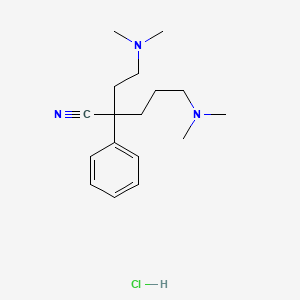
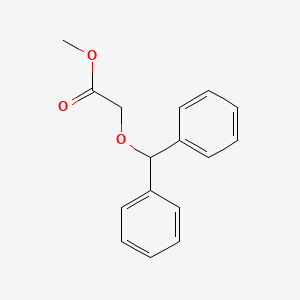
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
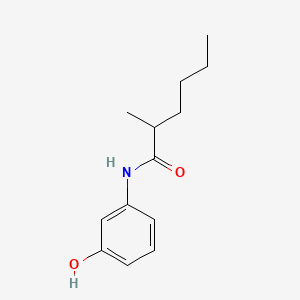
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
